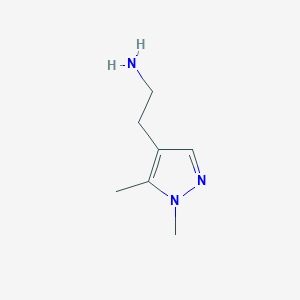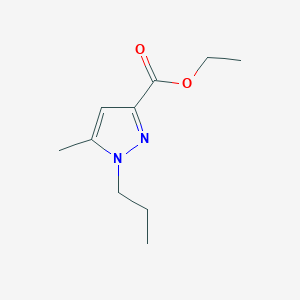
5-(3-氯苯基)-1H-吡唑-4-羧酸
描述
The compound “5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid” is a type of organic compound known as a pyrazole. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The 3-chlorophenyl group indicates the presence of a phenyl ring (a ring of six carbon atoms, i.e., a benzene ring) with a chlorine atom attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of “5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid” would consist of a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a chlorine atom attached to one of its carbon atoms. Additionally, a carboxylic acid group (-COOH) would be attached to the fourth carbon atom of the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, reactions with nucleophiles at the carbon atoms, and reactions at the hydrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group in “5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid” would likely make the compound acidic .科学研究应用
合成与结构分析
5-(3-氯苯基)-1H-吡唑-4-羧酸等吡唑衍生物的合成与结构表征已得到广泛研究。这些化合物通常作为具有潜在生物活性的更复杂化学实体开发中的关键中间体。Kumarasinghe 等人(2009 年)详细介绍了吡唑衍生物的区域特异性合成,强调了单晶 X 射线分析对于明确结构测定至关重要。该技术对于识别分子内原子的精确排列至关重要,这会显著影响其反应性和与生物靶标的相互作用 (Kumarasinghe、Hruby 和 Nichol,2009 年)。
量子化学研究
量子化学方法,包括密度泛函理论 (DFT) 计算,已被用来研究吡唑衍生物的电子性质。Alaşalvar 等人(2014 年)进行了一项研究,其中包括 DFT 计算,以了解吡唑化合物的分子几何构型和振动频率。这些计算分析对于预测这些分子如何与生物大分子相互作用至关重要,为其作为候选药物或在其他科学应用中的潜力提供了见解 (Alaşalvar、Soylu、Ünver、İskeleli、Yıldız、Çiftçi 和 Banoglu,2014 年)。
功能化和生物活性
已探索吡唑核的化学修饰和功能化以增强其生物活性。Arbačiauskienė 等人(2011 年)在钯催化的交叉偶联反应中使用了乙基 5-和 3-三氟甲氧基-1H-吡唑-4-羧酸酯来合成缩合吡唑。这些合成策略能够生产出具有潜在医药和农业应用的多种吡唑基化合物 (Arbačiauskienė、Vilkauskaitė、Šačkus 和 Holzer,2011 年)。
光学和电子性质
对吡唑衍生物的光学和电子性质的研究揭示了它们作为非线性光学 (NLO) 材料的潜力。Chandrakantha 等人(2013 年)合成并表征了一系列 N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯,展示了显著的非线性光学性质。此类材料有望用于光学限幅器件,突出了吡唑衍生物在材料科学中的多功能性 (Chandrakantha、Isloor、Sridharan、Philip、Shetty 和 Padaki,2013 年)。
抗真菌和抗菌应用
抗真菌和抗菌剂的开发是一个关键的研究领域,吡唑衍生物显示出有希望的活性。Liu 等人(2020 年)设计并合成了 5-(烟酰胺)-1-苯基-1H-吡唑-4-羧酸衍生物,对几种重要的作物病害表现出显着的抗真菌活性。这项研究强调了吡唑衍生物在解决农业和粮食安全挑战中的潜力,为疾病管理提供了新的选择 (Liu、Xia、Hu、Wang、Cheng、Wang、Zhang 和 Lv,2020 年)。
作用机制
安全和危害
未来方向
The future directions for research on a compound depend on its potential applications. For example, if “5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid” shows promise as a pharmaceutical compound, future research might focus on improving its efficacy, reducing its side effects, or exploring its mechanism of action .
属性
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLXVXJRFCKANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240127 | |
| Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1007541-81-2 | |
| Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007541-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate](/img/structure/B3070988.png)
![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)
![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)
![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)
![1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3071016.png)



![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3071040.png)



